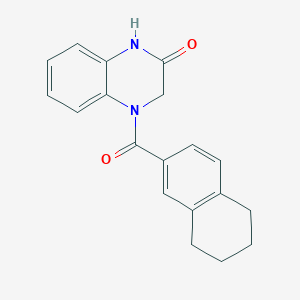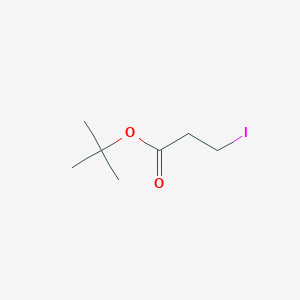
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile” can be determined using various spectroscopy techniques, such as IR, 1H NMR, 13C NMR, and EI-MS . These techniques can provide detailed information about the compound’s structure, including the types of atoms present, their arrangement, and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile” can vary depending on the specific structure of the compound and the conditions under which the reactions are carried out . For example, the compound may undergo different reactions when exposed to different reagents or when heated to different temperatures .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile” can be determined using various techniques . These properties can include the compound’s molecular weight, purity, physical form (e.g., liquid or powder), and storage temperature .Applications De Recherche Scientifique
α-Glucosidase Inhibition
This compound has been studied for its potential as an α-glucosidase inhibitor . α-Glucosidase is an enzyme involved in the breakdown of carbohydrates. Inhibitors of this enzyme can be used to treat conditions like diabetes, as they slow down the digestion of carbohydrates, thereby preventing spikes in blood glucose levels .
Acetylcholinesterase Inhibition
Another application is its use as an acetylcholinesterase inhibitor . This enzyme breaks down the neurotransmitter acetylcholine, and its inhibition is a known strategy for treating neurodegenerative diseases such as Alzheimer’s disease. Compounds that inhibit acetylcholinesterase can help increase acetylcholine levels in the brain, potentially improving cognitive function .
Antimicrobial Activity
The benzodioxin derivative has shown promise in inhibiting the growth of pathogenic microbes. It has been linked to potential use in combating bacterial infections, making it a candidate for further research in the development of new antimicrobial agents .
Antitumor Activity
There is evidence to suggest that this compound may act as an antitumor agent . It has been observed to inhibit cancer cell growth and block tumor invasion, which could make it a valuable addition to the arsenal of cancer treatments .
Chiral Motifs in Medicinal Substances
The chiral motifs of 2,3-dihydro-1,4-benzodioxane, which is part of the structure of this compound, are extensively utilized in diverse medicinal substances. These motifs are found in bioactive natural compounds and therapeutic agents, indicating the compound’s significance in pharmaceutical applications .
Enzymatic Synthesis Applications
The compound has been used in the efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs. This process is crucial for producing certain medicinal substances and bioactive compounds, showcasing the compound’s role in industrial biocatalysis .
Bacterial Biofilm Inhibition
It has been identified as an effective agent against bacterial biofilms, particularly inhibiting the growth of Bacillus subtilis biofilms. Biofilms are a major challenge in medical settings, as they can protect bacteria from antibiotics and the immune system .
Diuretic and Antihypertensive Properties
Lastly, derivatives of this compound have been synthesized and tested for their diuretic and antihypertensive properties. This suggests potential applications in the treatment of conditions like hypertension and edema .
Mécanisme D'action
Target of Action
The primary targets of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.
Mode of Action
The compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the nervous system.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting cholinesterase enzymes, the compound disrupts this pathway, leading to an increase in acetylcholine levels and potentially affecting various physiological processes.
Result of Action
The inhibition of cholinesterase enzymes by 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile can lead to an increase in acetylcholine levels in the nervous system . This can result in various molecular and cellular effects, depending on the specific physiological context. For example, in the context of Alzheimer’s disease, increased acetylcholine levels can potentially improve cognitive function .
Safety and Hazards
The safety and hazards associated with “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile” can depend on its specific structure and the conditions under which it is used . For example, the compound may be harmful if swallowed, inhaled, or if it comes into contact with the skin . Therefore, appropriate safety precautions should be taken when handling this compound .
Orientations Futures
The future directions for research on “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile” could include further studies to better understand its properties and potential applications . For example, researchers could investigate its potential uses in the pharmaceutical industry, its mechanism of action, and its safety and efficacy in various contexts .
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITKDHSNCCWFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,4-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2923777.png)
![1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2923778.png)



![4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B2923785.png)
![N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2923787.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
![2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B2923790.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2923792.png)



![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2923800.png)